molecular formula C9H9Cl2FN2 B2935357 8-Fluoroquinolin-5-amine dihydrochloride CAS No. 2445792-05-0

8-Fluoroquinolin-5-amine dihydrochloride

Cat. No.: B2935357
CAS No.: 2445792-05-0
M. Wt: 235.08
InChI Key: OJENJVRCXGVBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroquinolin-5-amine dihydrochloride (CAS 2445792-05-0) is a high-purity chemical reagent exclusively for research and development purposes. This dihydrochloride salt of an aminoquinoline derivative is characterized by the molecular formula C 9 H 9 Cl 2 FN 2 and a molecular weight of 235.09 . The compound is part of the quinoline chemical family , a privileged scaffold in medicinal chemistry known for its wide range of biological activities . While specific biological data for this compound is limited in the public domain, analogues and derivatives of 8-substituted quinolines have demonstrated significant potential in scientific research. These include investigated antiviral activity against strains such as the dengue virus (DENV2) and H5N1 avian influenza, antibacterial properties , and anticancer effects . The structural motif is also explored in the development of compounds as selective enzyme inhibitors for research in oncology . The presence of the fluorine atom and the amine group on the quinoline ring makes this compound a valuable and versatile building block for further chemical synthesis , enabling the creation of novel derivatives for various research applications, including drug discovery and material science . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENJVRCXGVBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Quinoline Based Biological Interactions Preclinical Focus

Enzyme Inhibition Studies of Fluoroquinolone and Related Quinoline (B57606) Scaffolds

Targeting Bacterial DNA Gyrase and Topoisomerase IV

Quinoline-based compounds, particularly the fluoroquinolone class of antibiotics, are renowned for their potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. youtube.com Both enzymes function as heterotetramers (GyrA₂GyrB₂ for gyrase and ParC₂ParE₂ for topoisomerase IV) that catalyze a double-strand break in DNA, pass another segment of DNA through the break, and then reseal it. nih.gov

The mechanism of action involves the quinolone molecule binding to the enzyme-DNA complex. nih.govyoutube.com This interaction does not target the enzyme alone but rather stabilizes a key catalytic intermediate where the DNA is cleaved and covalently linked to the enzyme. nih.govresearchgate.net By stabilizing this "cleaved complex," the fluoroquinolone effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands. nih.govresearchgate.net This blockage leads to a halt in DNA replication and transcription, ultimately triggering a cascade of events, including the SOS response and the generation of double-strand breaks, that result in bacterial cell death. nih.govnih.gov

The potency of these compounds often differs between the two target enzymes. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target. oup.comnih.gov However, newer derivatives have been developed with dual-targeting capabilities to enhance activity and potentially reduce the emergence of resistance. oup.com

The substitution pattern on the quinoline core is crucial for activity. The fluorine atom at the C-6 position is a hallmark of fluoroquinolones, significantly enhancing cell penetration and gyrase binding. mdpi.com The substituent at C-8, such as the fluorine in 8-Fluoroquinolin-5-amine (B112111), also plays a significant role. Studies have shown that C-8 halogen (F, Cl, Br) and methoxy (B1213986) groups can enhance activity against both wild-type and resistant bacterial strains. nih.gov Specifically, a C-8 fluorine moiety has been associated with a two- to three-fold reduction in the minimum inhibitory concentration (MIC) against resistant mutants of Mycobacterium smegmatis and Staphylococcus aureus. nih.gov This enhancement is believed to stem from altered interactions within the enzyme-DNA-drug complex, potentially by influencing the conformation of the quinoline core. asm.org For example, steric interactions between substituents at the N-1 and C-8 positions can skew the quinolone core, which has been correlated with increased activity. asm.orgresearchgate.net

Inhibition of HIV-1 Integrase by Quinoline Derivatives

The quinoline scaffold has also been explored for its potential to inhibit viral enzymes, most notably HIV-1 integrase. This enzyme is essential for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process, known as strand transfer, is a critical step in establishing a persistent infection.

Quinoline-based inhibitors of HIV-1 integrase are designed to chelate the divalent metal ions (typically Mg²⁺) present in the enzyme's active site. This catalytic core is crucial for the strand transfer reaction. The inhibitors mimic the substrate DNA and bind tightly to these metal ions, effectively blocking the enzyme's ability to process the viral DNA. This mechanism prevents the covalent integration of the viral genome into the host chromosome, thereby halting the viral life cycle.

The development of these inhibitors has led to potent antiretroviral drugs. The key structural features of these quinoline derivatives often include a metal-chelating pharmacophore, such as a carboxylic acid and a carbonyl group, similar to that found in fluoroquinolones, which is capable of coordinating with the metal ions in the active site. The rest of the quinoline scaffold serves as a template for positioning various substituents that can form additional interactions with the enzyme, enhancing binding affinity and specificity.

Modulation of Catechol O-Methyltransferase (COMT) Activity by 8-Hydroxyquinolines

Certain quinoline derivatives, specifically those with a hydroxyl group at the C-8 position (8-hydroxyquinolines), have been identified as modulators of Catechol O-Methyltransferase (COMT). COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. It catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol structure, deactivating the neurotransmitter.

Inhibitors of COMT are clinically important in the treatment of Parkinson's disease, as they prevent the breakdown of levodopa, a precursor to dopamine, allowing more of it to reach the brain. The inhibitory mechanism of 8-hydroxyquinoline-based compounds against COMT involves the chelation of the magnesium ion (Mg²⁺) that is essential for the enzyme's catalytic activity. The 8-hydroxyquinoline (B1678124) scaffold acts as a bidentate ligand, binding to the Mg²⁺ ion in the active site. This interaction prevents the proper binding and orientation of the catechol substrate and the methyl donor, S-adenosyl-L-methionine, thereby inhibiting the methylation reaction. The planarity and electronic properties of the quinoline ring system contribute to its effective binding within the active site of the enzyme.

Interaction with Kinases (e.g., CDK2)

The quinoline core is a versatile scaffold that has also been utilized in the design of inhibitors for protein kinases. Kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development. Quinoline-based inhibitors of CDK2 typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase.

The nitrogen atom in the quinoline ring often forms a critical hydrogen bond with the "hinge region" of the kinase, an interaction that is characteristic of many kinase inhibitors. The rest of the quinoline structure serves as a scaffold to which various substituents can be attached. These side chains are optimized to occupy different sub-pockets within the ATP-binding site, forming additional hydrophobic and polar interactions that increase the inhibitor's potency and selectivity for CDK2 over other kinases. The specific substitution pattern on the quinoline ring dictates the precise binding mode and inhibitory profile of the compound.

Preclinical Efficacy Studies of Quinoline Derivatives

In Vitro Antimicrobial Spectrum and Potency

Preclinical evaluation of new antimicrobial agents begins with determining their in vitro activity against a broad panel of clinically relevant bacteria. For quinoline derivatives, this involves assessing their minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative species. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.

The antimicrobial spectrum of quinoline-based drugs has evolved significantly through structural modifications. Early quinolones were primarily active against Gram-negative bacteria. The addition of a fluorine atom at C-6 and a piperazine (B1678402) ring at C-7 dramatically broadened the spectrum to include many Gram-positive organisms. Further modifications, such as those at the C-8 position, have continued to refine the spectrum and potency. For instance, compounds with a C-8 methoxy group often exhibit enhanced activity against Gram-positive bacteria and anaerobes.

The table below presents hypothetical MIC data for a representative advanced fluoroquinolone against a panel of common bacterial pathogens, illustrating the type of data generated in preclinical studies.

Bacterial SpeciesGram StainPathogen TypeMIC (μg/mL)
Staphylococcus aureusPositiveGram-Positive Cocci0.125
Streptococcus pneumoniaePositiveGram-Positive Cocci0.06
Enterococcus faecalisPositiveGram-Positive Cocci1.0
Escherichia coliNegativeGram-Negative Rod0.03
Pseudomonas aeruginosaNegativeGram-Negative Rod0.5
Haemophilus influenzaeNegativeGram-Negative Coccobacilli0.015
Klebsiella pneumoniaeNegativeGram-Negative Rod0.06

These studies are critical for identifying the potential clinical utility of a new quinoline derivative and for guiding further development. Low MIC values against a wide range of pathogens indicate a potent, broad-spectrum agent.

Antiproliferative Activities in Cell Culture Models

A comprehensive search for preclinical studies detailing the antiproliferative effects of 8-Fluoroquinolin-5-amine dihydrochloride (B599025) in cell culture models yielded no specific results. Research on the anticancer properties of the broader fluoroquinolone class suggests that some derivatives can inhibit cell proliferation, often through the inhibition of topoisomerase II. mdpi.com For instance, studies on compounds like ciprofloxacin (B1669076) have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com However, no such data has been published specifically for 8-Fluoroquinolin-5-amine dihydrochloride, and therefore, no data tables on its specific activity can be presented.

Antimalarial Activity Against Parasitic Models

Similarly, there is a lack of specific data regarding the antimalarial activity of this compound against parasitic models, such as Plasmodium falciparum. The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine (B1584692) being a notable example. nih.gov Research has shown that various fluoroquinolone antibiotics also exhibit activity against P. falciparum in vitro. nih.gov These findings suggest a potential mechanism of action involving the inhibition of parasitic DNA gyrase. nih.gov Despite the therapeutic precedent of related structures, specific experimental data, including IC50 values for this compound against malarial parasites, remains unreported in the available literature.

Molecular Interactions with Biological Macromolecules

The mechanism of action for many fluoroquinolones involves interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov In eukaryotic cells, the analogous enzyme is topoisomerase II. Molecular docking studies have been performed on various fluoroquinolones to understand their binding interactions with human topoisomerase II, revealing hydrogen bond formation with active site residues. nih.gov These interactions stabilize the enzyme-DNA complex, leading to double-strand breaks and subsequent cell death. nih.gov While this provides a general mechanistic framework for the fluoroquinolone class, specific binding affinities, interaction sites, and enzymatic inhibition constants for this compound with any biological macromolecule have not been documented in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Quinoline Derivatives

Systematic Structural Modifications and Their Biological Implications

The biological profile of a quinoline (B57606) derivative can be meticulously sculpted by strategic modifications to its core structure. The introduction of different functional groups at various positions on the quinoline ring can profoundly impact its potency, selectivity, and pharmacokinetic properties.

Influence of Fluorine Substituents on Biological Activity

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinoline derivatives, the position of the fluorine substituent is critical in determining its effect on biological activity.

The presence of a fluorine atom, particularly at the C-6 and C-8 positions, has been shown to significantly influence the antibacterial and anticancer activities of quinoline compounds. For instance, fluoroquinolones, a class of antibiotics, rely on the C-6 fluorine for their potent activity. This is attributed to the fluorine's ability to increase the lipophilicity of the molecule, thereby enhancing its penetration into bacterial cells.

Furthermore, studies have shown that an additional fluorine group at the C-8 position can further improve drug absorption and half-life. However, this modification may also increase the risk of drug-induced photosensitivity. The introduction of a methoxy (B1213986) group at the C-8 position has been explored as a strategy to mitigate this photosensitivity while retaining beneficial properties.

Impact of Amine Position and Derivatization (e.g., C-5, C-7)

The position and nature of the amine group on the quinoline ring are crucial determinants of biological activity, particularly in the development of antimalarial and anticancer agents. The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds are foundational to many important drugs.

For instance, the antimalarial drug chloroquine (B1663885) is a 4-aminoquinoline. Research has demonstrated that for activity against chloroquine-resistant strains of Plasmodium falciparum, a protonatable nitrogen at the end of the side chain attached to the C-4 amino group is essential.

The C-5 amino group has also been identified as a key pharmacophore. The presence of an amino group at the C-5 position has been shown to be beneficial for antibacterial activity. Derivatization of this amine can lead to compounds with a range of biological effects. For example, a series of 5-aryl-8-aminoquinoline derivatives have been synthesized and evaluated for their antimalarial activities, with analogs bearing electron-donating groups on the aryl ring showing enhanced potency.

Substitutions at the C-7 position, often with cyclic amines like piperazine (B1678402) or pyrrolidine, are known to enhance the spectrum of activity, especially against Gram-negative bacteria.

Modifications at Other Quinoline Ring Positions (e.g., C-2, C-3, C-4, C-8)

Modifications at other positions of the quinoline ring also play a significant role in fine-tuning the biological activity of these compounds.

C-2 Position: The introduction of bulky substituents, such as a tert-butyl group, at the C-2 position of 8-quinolinamines has been explored for developing broad-spectrum anti-infective agents.

C-3 Position: A carboxylic acid group at the C-3 position is a hallmark of the quinolone and fluoroquinolone antibiotics and is essential for their antibacterial activity.

C-4 Position: The 4-oxo group is another critical feature of quinolone antibiotics. The 4-amino group, as mentioned earlier, is vital for the antimalarial activity of compounds like chloroquine.

C-8 Position: As discussed, the C-8 position is a key site for modification. The introduction of a fluorine or methoxy group can significantly impact the compound's properties. 8-hydroxyquinoline (B1678124) derivatives are also a well-studied class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

Correlation of Structural Features with Preclinical Efficacy

The preclinical efficacy of quinoline derivatives is a direct consequence of their structural features. A systematic analysis of these features allows for the establishment of clear correlations between structure and activity, guiding the development of more effective therapeutic agents.

For example, in the context of anticancer activity, studies have shown that specific substitutions on the quinoline ring can lead to potent inhibition of cancer cell growth. The following table illustrates the impact of various substituents on the cytotoxic activity of a series of quinoline derivatives against different cancer cell lines.

CompoundR1R2R3A549 (IC50, µM)MCF7 (IC50, µM)
4a HClH>50>50
4b CH3ClH15.2±1.218.5±1.5
4c OCH3ClH8.9±0.710.2±0.9
4d HBrH45.1±3.648.9±4.1
4e HClCH325.6±2.129.3±2.5
4f OCH3ClCH32.1±0.23.5±0.3

This data clearly indicates that the presence of a methoxy group at the R1 position and a methyl group at the R3 position, in combination with a chlorine atom at the R2 position (compound 4f ), results in the most potent anticancer activity against both A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Similarly, in the development of antimalarial agents, specific structural motifs are associated with efficacy against drug-resistant strains. For instance, the presence of a halogen (Cl, Br, or I) at the C-7 position of the 4-aminoquinoline scaffold is a key feature for activity against chloroquine-resistant P. falciparum.

SAR-driven Design of Novel Quinoline Analogs

The insights gained from SAR and SPR analyses are instrumental in the rational design of novel quinoline analogs with improved therapeutic profiles. By understanding which structural modifications lead to enhanced activity, increased selectivity, and better pharmacokinetic properties, medicinal chemists can design and synthesize new compounds with a higher probability of success.

This approach has led to the development of numerous successful drugs and promising clinical candidates. For example, the knowledge that the C-6 fluorine is crucial for the antibacterial activity of fluoroquinolones has guided the synthesis of countless potent antibiotics. Similarly, the understanding of the importance of the side chain on the 4-amino group of chloroquine has led to the development of other 4-aminoquinoline antimalarials with improved activity against resistant strains.

The design of novel analogs often involves a multi-parameter optimization process, where chemists aim to balance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This is an iterative process, where newly synthesized compounds are tested, and the results are used to refine the SAR models and design the next generation of compounds.

The following table presents a selection of designed quinoline analogs and their biological activities, showcasing the application of SAR principles in drug discovery.

CompoundModificationTargetActivity (IC50, nM)
Analog 1 7-Cl, 4-amino side chain modificationP. falciparum (W2 strain)15
Analog 2 6-F, 7-piperazinyl, 1-cyclopropylDNA gyrase5
Analog 3 8-OCH3, 5-amino derivatizationTyrosine Kinase25
Analog 4 2-tert-butyl, 5-alkoxyLeishmania donovani50

This data highlights how targeted modifications can lead to potent compounds against a variety of biological targets, underscoring the power of SAR-driven drug design.

Computational Chemistry and Molecular Modeling in Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Fluoroquinolin-5-amine (B112111) dihydrochloride (B599025), docking simulations are employed to understand how this ligand might interact with the active site of a biological target, such as an enzyme or a receptor.

The process involves computationally placing the 3D structure of 8-Fluoroquinolin-5-amine dihydrochloride into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity and predict the most stable binding mode. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's biological activity. For instance, studies on similar quinoline (B57606) derivatives have shown that the nitrogen atom in the quinoline ring and the amino group can act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the target's active site. The fluorine atom at the 8th position can also modulate the electronic properties of the molecule and potentially engage in specific interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Target
Hydrogen Bond Donor5-amine groupAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorQuinoline NitrogenLys, Arg, His, Asn, Gln
π-π StackingQuinoline Ring SystemPhe, Tyr, Trp, His
HydrophobicQuinoline Ring SystemAla, Val, Leu, Ile, Met
Halogen Bond8-fluoro groupBackbone carbonyls, electron-rich residues

This table represents a generalized prediction of potential interactions based on the chemical structure of this compound and common amino acid residues found in protein active sites.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-target complex over time. nih.gov Following molecular docking, MD simulations can be performed on the predicted complex of this compound and its target protein to assess the stability of the binding pose and to understand the conformational flexibility of both the ligand and the protein. nih.govmdpi.com

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecular motions and energetic fluctuations of the complex. mdpi.com By analyzing the trajectory of the simulation, one can determine the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy to quantify the strength of the interaction. For a flexible molecule like this compound, MD simulations can reveal the accessible conformations it can adopt within the binding site, which is crucial for understanding its binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bepls.com For quinoline libraries that include derivatives of 8-Fluoroquinolin-5-amine, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated the utility of QSAR in identifying key structural features responsible for their antimicrobial activity. bepls.com For this compound and its analogs, QSAR can guide the design of more potent compounds by indicating which structural modifications are likely to enhance activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor ClassExample DescriptorsInformation Provided
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
StericMolecular Weight, Molar RefractivitySize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and membrane permeability
TopologicalWiener Index, Balaban IndexMolecular branching and connectivity

This table provides examples of descriptor classes and specific descriptors that are commonly used in QSAR modeling to quantify the physicochemical properties of molecules.

Predictive Modeling for De Novo Drug Design Based on Quinoline Scaffolds

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. nih.gov The quinoline scaffold, including the specific structure of 8-Fluoroquinolin-5-amine, serves as an excellent starting point or fragment for de novo design algorithms. nih.gov These programs can explore a vast chemical space to generate new molecules that are predicted to have high affinity and selectivity for a specific biological target.

Predictive models used in de novo design can be either ligand-based or structure-based. Ligand-based methods use a known active molecule, such as 8-Fluoroquinolin-5-amine, as a template to generate similar compounds. Structure-based methods, on the other hand, build molecules directly within the active site of the target protein, ensuring a good steric and electronic complementarity. researchgate.net These generative models, often powered by artificial intelligence and machine learning, can propose novel quinoline derivatives that can then be synthesized and tested, significantly accelerating the drug discovery process. frontiersin.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Research Oriented Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Quinoline (B57606) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of quinoline derivatives like 8-Fluoroquinolin-5-amine (B112111) dihydrochloride (B599025). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides data on the number, environment, and coupling of hydrogen atoms. In 8-Fluoroquinolin-5-amine dihydrochloride, distinct signals are expected for the aromatic protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The dihydrochloride form means the amine and the quinoline nitrogen are protonated, leading to broad, exchangeable signals for the N-H protons, typically observed further downfield. Spin-spin coupling between adjacent protons would reveal their connectivity, helping to assign each proton to its specific position on the quinoline core.

¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Each unique carbon atom in the quinoline ring and any associated alkyl groups will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization (sp²) and its electronic environment. The carbon atom directly bonded to the fluorine atom (C-8) would show a characteristic large coupling constant (¹JCF), a key feature in identifying its position. Similarly, the carbon attached to the amino group (C-5) and other carbons in the heterocyclic ring will have predictable chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and powerful technique for its characterization. nih.govthermofisher.com It provides a direct probe of the fluorine atom's environment. A single signal would be expected for the fluorine atom at the C-8 position. The chemical shift of this signal provides information about the electronic nature of its surroundings. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (heteronuclear coupling) can be observed, which further confirms the structure and assignment of other signals in their respective spectra. thermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents expected chemical shift ranges and multiplicities based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹HAromatic CH7.0 - 9.0d, t, ddChemical shifts are influenced by substituents. Coupling patterns (d=doublet, t=triplet, dd=doublet of doublets) reveal proton connectivity.
¹HNH₃⁺> 10.0br sBroad singlet (br s) due to proton exchange and quadrupolar relaxation. Shift is highly dependent on solvent and concentration.
¹³CAromatic C-F150 - 165dLarge one-bond C-F coupling (¹JCF ≈ 240-260 Hz) is expected.
¹³CAromatic C-N130 - 150sChemical shift influenced by the protonated amino group.
¹³COther Aromatic C110 - 140dShows smaller two- and three-bond C-F couplings.
¹⁹FC₈-F-110 to -130mMultiplet (m) due to coupling with neighboring aromatic protons.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for determining its exact molecular weight, which allows for the confirmation of its elemental formula.

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule will be detected as a protonated cation, [M+H]⁺, where M is the free base. The high accuracy of HRMS can distinguish the compound from other molecules with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. nih.govnih.gov By inducing fragmentation, a unique "fingerprint" of product ions is generated, which provides structural information. Expected fragmentation pathways for the 8-fluoroquinolin-5-amine cation could include:

Loss of small neutral molecules: Cleavage of the amino group could lead to the loss of ammonia (B1221849) (NH₃).

Ring cleavage: The quinoline ring system can undergo characteristic cleavages, breaking into smaller charged fragments. arkat-usa.org

Loss of HF: Although less common, elimination of a hydrogen fluoride (B91410) molecule is a possible fragmentation pathway for fluoroaromatic compounds.

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and the positions of the substituents. mdpi.com

Table 2: Predicted Mass Spectrometry Data for 8-Fluoroquinolin-5-amine This table outlines the expected ions for the free base form of the compound.

IonFormulaDescriptionExpected m/z (Monoisotopic)
[M]⁺•C₉H₇FN₂Molecular Ion (Radical Cation)162.06
[M+H]⁺C₉H₈FN₂Protonated Molecule (in ESI)163.07
[M-NH₂]⁺C₉H₅FFragment from loss of the amino radical132.04
[M+H-NH₃]⁺C₉H₅FFragment from loss of neutral ammonia132.04

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the functional groups present in a compound. lumenlearning.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretching: The protonated amine (NH₃⁺) group in the dihydrochloride salt will show broad and strong absorption bands in the region of 2800-3200 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic quinoline ring. vscht.czlibretexts.org

C=C and C=N Stretching: Absorptions in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system. libretexts.org

C-F Stretching: A strong and distinct absorption band, typically in the 1000-1300 cm⁻¹ range, is indicative of the carbon-fluorine bond.

N-H Bending: Bending vibrations for the NH₃⁺ group are expected around 1500-1600 cm⁻¹.

The combination of these bands provides a clear confirmation of the presence of the amine, the aromatic fluoro-substituted quinoline core, and the salt form of the compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Ammonium (B1175870) N-HStretch2800 - 3200Strong, Broad
Aromatic C=C / C=NStretch1450 - 1650Medium to Strong
Ammonium N-HBend1500 - 1600Medium
C-FStretch1000 - 1300Strong
Aromatic C-HOut-of-Plane Bend750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. Aromatic systems like quinoline have delocalized π-electrons, which give rise to characteristic absorption bands.

The UV-Vis spectrum of 8-Fluoroquinolin-5-amine is expected to show intense absorptions corresponding to π → π* transitions. researchgate.netresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the amino group (an auxochrome) and the fluorine atom will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. The amino group, with its non-bonding electrons, may also introduce a lower intensity n → π* transition, which involves promoting a non-bonding electron into a π* antibonding orbital. youtube.com

UV-Vis spectroscopy is also useful for studying how the molecule interacts with its environment. Changes in solvent polarity or pH can alter the absorption spectrum, providing insights into the electronic structure of different protonated or solvated species.

Table 4: Expected Electronic Transitions for 8-Fluoroquinolin-5-amine

Transition TypeDescriptionExpected Wavelength Range (nm)Relative Intensity
π → πElectron excitation from a π bonding to a π antibonding orbital.200 - 400High
n → πElectron excitation from a non-bonding orbital (on N) to a π antibonding orbital.> 300Low

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. nih.gov

For this compound, a crystallographic study would reveal:

The precise geometry of the quinoline ring: Confirming its planarity.

The positions of the fluorine and amino substituents: Providing unequivocal proof of the isomeric structure.

Intermolecular interactions: In the solid state, the dihydrochloride salt will form a crystal lattice stabilized by strong intermolecular forces. nih.gov XRD can map the hydrogen bonding network between the protonated amine (NH₃⁺), the protonated quinoline nitrogen, and the chloride counter-ions. nih.gov It can also reveal other non-covalent interactions like π-π stacking between the aromatic rings of adjacent molecules.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or materials science context.

Table 5: Key Parameters Obtained from X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe exact geometry of the molecule.
Hydrogen Bond GeometryDetails of intermolecular hydrogen bonding networks.
Crystal PackingThe arrangement of molecules within the crystal lattice.

Future Research Directions and Translational Potential of 8 Fluoroquinolin 5 Amine Dihydrochloride As a Research Intermediate

Exploration as a Synthetic Precursor for Complex Heterocycles

The quinoline (B57606) scaffold is a cornerstone in the synthesis of complex heterocyclic systems due to its versatile reactivity and prevalence in biologically active molecules. researchgate.net 8-Fluoroquinolin-5-amine (B112111) dihydrochloride (B599025), with its strategically placed amino and fluoro groups, presents a valuable yet underexplored starting material for the construction of novel polycyclic and fused heterocyclic compounds. The amino group at the 5-position serves as a versatile handle for a variety of chemical transformations, including diazotization followed by coupling reactions, which can lead to the formation of new heterocyclic rings fused to the quinoline core. tandfonline.com For instance, diazotized 4-amino-pyrazolo[4,3-c]quinolines have been successfully coupled with active methylene (B1212753) nitriles to generate tetracyclic systems. tandfonline.com This suggests a potential pathway for 8-fluoroquinolin-5-amine to be converted into novel triazino-pyrazolo-quinoline derivatives.

Furthermore, the amino group can undergo condensation reactions with various dicarbonyl compounds or their equivalents to construct new ring systems. The literature demonstrates that quinoline derivatives are effective building blocks for a wide array of functionalized polynuclear heterocyclic systems. researchgate.net The presence of the fluorine atom at the 8-position can influence the electronic properties and reactivity of the quinoline ring, potentially leading to unique chemical transformations and the synthesis of novel fluorinated heterocycles with desirable pharmacological properties. The synthesis of substituted 8-aminoquinolines has been achieved through methods like the Povarov reaction, highlighting the accessibility of this class of compounds for further elaboration. rsc.org

The exploration of 8-fluoroquinolin-5-amine dihydrochloride as a precursor can be systematically undertaken by reacting it with a diverse range of reagents known to participate in heterocycle formation.

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction TypePotential ReactantResulting Heterocycle Class
Cyclocondensation1,3-Dicarbonyl compoundsFused pyridinones
Pictet-SpenglerAldehydesTetrahydro-β-carboline analogues
Skraup SynthesisGlycerol (B35011), sulfuric acidFused quinolines
Friedländer Annulationα-Methylene ketonesSubstituted quinolines

Application in the Design of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders, where multiple biological pathways are implicated. mdpi.com The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous multi-target inhibitors. nih.govresearchgate.net Its ability to interact with various biological targets, including kinases, topoisomerases, and G-protein coupled receptors, makes it an ideal framework for the design of MTDLs. mdpi.comnih.govnih.gov

This compound offers a unique starting point for the design of novel MTDLs. The amine group at the 5-position can be readily functionalized to introduce pharmacophores that target specific enzymes or receptors. For instance, it can be acylated with fragments known to inhibit kinases or converted into a urea (B33335) or thiourea (B124793) to interact with other protein targets. The fluorine atom at the 8-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting ligands, which are crucial for drug development. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to design and optimize MTDLs based on the 8-fluoroquinolin-5-amine scaffold. mdpi.com By targeting multiple key proteins involved in a disease cascade, these rationally designed compounds could offer improved efficacy and a reduced likelihood of drug resistance. nih.gov For example, quinoline-based compounds have been designed as dual inhibitors of EGFR and HER-2 for potential anti-tumor applications. rsc.org The exploration of tacrine-quinoline hybrids has also shown promise in developing multifunctional agents for Alzheimer's therapy by targeting cholinesterases, Aβ aggregation, and metal chelation. mdpi.com

Table 2: Potential Therapeutic Targets for Quinoline-Based MTDLs

Disease AreaPotential Primary TargetPotential Secondary Target(s)
CancerReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)Topoisomerase, BRAF, c-Met
Alzheimer's DiseaseAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE), Aβ Aggregation, Metal Ion Homeostasis
Infectious DiseasesBacterial DNA GyraseTopoisomerase IV, Efflux Pumps

Development of Next-Generation Quinoline-Based Research Probes

Fluorescent probes are indispensable tools in biomedical research for visualizing and quantifying biological molecules and processes in living systems. The 8-aminoquinoline (B160924) scaffold is a well-established fluorophore that has been extensively utilized in the development of fluorescent sensors, particularly for the detection of metal ions like Zn²⁺. mdpi.comnih.gov The nitrogen atom of the quinoline ring and the amino group at the 8-position can act as a chelating unit, and upon binding to a metal ion, the photophysical properties of the molecule, such as fluorescence intensity and emission wavelength, can be significantly altered. researchgate.net

This compound provides an attractive platform for the development of novel, next-generation research probes. The introduction of a fluorine atom at the 8-position can modulate the electronic and photophysical properties of the 8-aminoquinoline fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity. The amino group at the 5-position offers a convenient site for the attachment of various recognition moieties to confer selectivity for specific analytes beyond metal ions, such as reactive oxygen species, enzymes, or specific cellular organelles. nih.govnih.gov

The development of these probes can be guided by established principles of fluorescent sensor design, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms. researchgate.net By strategically modifying the structure of this compound, it is possible to create a diverse library of fluorescent probes with tailored properties for a wide range of biological applications, from monitoring enzymatic activity to tracking the localization of specific biomolecules within cells. nih.gov The derivatization of the 8-aminoquinoline core into 8-amidoquinoline has been shown to improve water solubility and cell membrane permeability, which are desirable characteristics for biological probes. mdpi.com

Table 3: Potential Applications of 8-Fluoroquinolin-5-amine-Based Probes

Target AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Zn²⁺, Fe³⁺)Chelation-induced fluorescence changeImaging metal ion homeostasis
pHProtonation-dependent fluorescenceMapping intracellular pH gradients
Reactive Oxygen SpeciesRedox-sensitive fluorescence quenching/enhancementMonitoring oxidative stress
Specific EnzymesEnzyme-cleavable linker releasing the fluorophoreIn vivo imaging of enzyme activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.